3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine
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Overview
Description
3-Mesitylisoxazol-5-amine is a heterocyclic compound with the molecular formula C10H13N2O It belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylisoxazol-5-amine typically involves the formation of an intermediate, which is then cyclized to form the isoxazole ring. One common method includes the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone intermediate. This intermediate undergoes a ring-closure reaction with hydroxylamine under alkaline conditions to yield 3-Mesitylisoxazol-5-amine .
Industrial Production Methods: Industrial production of 3-Mesitylisoxazol-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as microwave irradiation and ultrasonication have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 3-Mesitylisoxazol-5-amine undergoes various chemical reactions, including:
Heterocyclization: It reacts with pyruvic acid derivatives to form different heterocyclic systems.
Condensation: It can participate in multi-component condensations with aromatic aldehydes and pyruvic acid.
Common Reagents and Conditions:
Reagents: Pyruvic acid derivatives, aromatic aldehydes, hydroxylamine, p-toluenesulfonyl hydrazide.
Conditions: Alkaline conditions, microwave irradiation, ultrasonication.
Major Products:
Furanones and Pyrrolones: Formed through selective synthetic procedures involving pyruvic acid derivatives.
Isoxazolopyridines: Resulting from two-component condensations with ethyl 4-aryl-2-oxobut-3-enoate.
Scientific Research Applications
3-Mesitylisoxazol-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Mesitylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its ability to undergo heterocyclization and condensation reactions makes it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Shares a similar isoxazole ring structure but differs in the substitution pattern.
5-Amino-3-methylisoxazole: Another isomer with distinct reactivity and applications.
Uniqueness: 3-Mesitylisoxazol-5-amine stands out due to its mesityl group, which imparts unique steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial and electronic configurations .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H14N2O/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)15-14-10/h4-6H,13H2,1-3H3 |
InChI Key |
DTQJFDRRADSNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2)N)C |
Origin of Product |
United States |
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